Antitumor agent-62

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

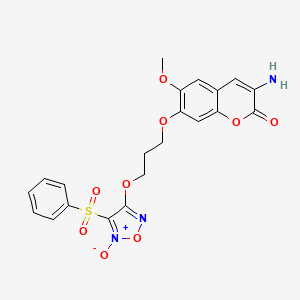

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H19N3O9S |

|---|---|

Molecular Weight |

489.5 g/mol |

IUPAC Name |

3-amino-7-[3-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]propoxy]-6-methoxychromen-2-one |

InChI |

InChI=1S/C21H19N3O9S/c1-29-17-11-13-10-15(22)21(25)32-16(13)12-18(17)30-8-5-9-31-19-20(24(26)33-23-19)34(27,28)14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9,22H2,1H3 |

InChI Key |

FONGGCFZVFFQGL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(C(=O)O2)N)OCCCOC3=NO[N+](=C3S(=O)(=O)C4=CC=CC=C4)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Antitumor Agent-62

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-62 is a novel, targeted therapeutic agent designed to exploit specific vulnerabilities in cancer cells. This document provides a comprehensive technical overview of its core mechanism of action, focusing on its role as a potent inhibitor of the Poly (ADP-ribose) polymerase (PARP) enzyme. The agent's primary mode of action is centered on the principle of synthetic lethality, a powerful therapeutic strategy that targets cancer cells with specific DNA repair deficiencies. By disrupting a key DNA repair pathway, this compound selectively induces cytotoxicity in tumor cells while sparing normal, healthy cells. This guide details the molecular interactions, signaling pathways, and cellular consequences of treatment with this compound, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism of action of this compound is the inhibition of the PARP enzyme, a critical component of the DNA damage response (DDR). PARP plays a central role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.

In cancer cells that harbor mutations in genes responsible for homologous recombination (HR), such as BRCA1 and BRCA2, the repair of DNA double-strand breaks (DSBs) is already compromised. These cancer cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs and maintain genomic integrity.

When this compound inhibits PARP, SSBs are not repaired. During DNA replication, these unrepaired SSBs are converted into more cytotoxic DSBs. In normal cells with functional HR pathways, these DSBs can be efficiently repaired. However, in cancer cells with deficient HR (e.g., BRCA mutations), the accumulation of DSBs leads to genomic instability and, ultimately, apoptosis (programmed cell death). This selective killing of cancer cells with pre-existing DNA repair defects is known as synthetic lethality .

The key molecular events in this process include:

-

Binding to PARP: this compound binds to the catalytic domain of the PARP enzyme, preventing it from repairing SSBs.

-

Accumulation of SSBs: The inhibition of PARP leads to an accumulation of unrepaired SSBs within the cell.

-

Conversion to DSBs: During S-phase of the cell cycle, the replication fork encounters the unrepaired SSBs, leading to their collapse and the formation of DSBs.

-

Cell Death in HR-Deficient Cells: In cells with deficient HR (e.g., BRCA1/2 mutations), the accumulation of DSBs cannot be repaired, triggering apoptosis and cell death.

In Vitro Antiproliferative Activity of Antitumor Agent-62: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Antitumor agent-62" is a placeholder name for a hypothetical compound. The data and experimental details presented in this document are illustrative and intended to serve as a technical template for reporting in vitro antiproliferative studies.

Abstract

This document details the in vitro antiproliferative profile of the novel investigational compound, this compound. The primary method for assessing cytotoxicity and cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50), a critical parameter for gauging the potency of a cytotoxic agent, was determined across a panel of human cancer cell lines. This guide provides a summary of the quantitative data, a detailed experimental protocol for the MTT assay, and visual diagrams of the experimental workflow and a relevant, commonly targeted signaling pathway in oncology.

Quantitative Data Summary: Antiproliferative Activity (IC50)

The antiproliferative activity of this compound was evaluated against a panel of human cancer cell lines representing various histologies. Cells were treated with escalating concentrations of the compound for 72 hours. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control. The IC50 values, representing the concentration of the agent required to inhibit cell proliferation by 50%, were calculated and are summarized in Table 1.

Table 1: IC50 Values of this compound and Doxorubicin in Human Cancer Cell Lines

| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 8.2 ± 0.7 | 0.9 ± 0.1 |

| A549 | Lung Carcinoma | 12.5 ± 1.1 | 1.2 ± 0.2 |

| HeLa | Cervical Cancer | 6.8 ± 0.5 | 0.7 ± 0.1 |

| HepG2 | Liver Carcinoma | 15.1 ± 1.4 | 1.5 ± 0.3 |

| K562 | Chronic Myelogenous Leukemia | 4.5 ± 0.4 | 0.5 ± 0.08 |

Values are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Lines and Culture Conditions

Human cancer cell lines (MCF-7, A549, HeLa, HepG2, K562) were sourced from the American Type Culture Collection (ATCC).

-

Adherent cells (MCF-7, A549, HeLa, HepG2): Cultured in Dulbecco's Modified Eagle's Medium (DMEM).

-

Suspension cells (K562): Cultured in RPMI-1640 medium.

All media were supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells are capable of reducing the yellow tetrazolium salt MTT to its insoluble purple formazan product.

Procedure:

-

Cell Seeding: Adherent cells were harvested, counted, and seeded into 96-well flat-bottom plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Suspension cells were seeded at 1 x 10⁴ cells/well. Plates were incubated for 24 hours to allow for cell attachment and recovery.

-

Compound Treatment: Stock solutions of this compound and Doxorubicin were prepared in dimethyl sulfoxide (DMSO). Serial dilutions were made in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in all wells was kept below 0.5%. Cells were treated with 100 µL of the compound dilutions and incubated for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in sterile PBS) was added to each well. The plates were then incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: For adherent cells, the medium was carefully aspirated. For suspension cells, the plate was centrifuged to pellet the cells before aspiration. 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was agitated on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.

-

Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a non-linear regression model.

Visualizations

Experimental Workflow Diagram

Antitumor Agent-62: A Technical Overview of its Role in Mitochondrial Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Antitumor agent-62 (also known as Compound 47), a novel nitric oxide (NO)-releasing scopoletin derivative. This agent has demonstrated significant antiproliferative activity and induces cell death through the activation of the mitochondrial apoptosis pathway.[1] This document outlines the agent's effects on various cancer cell lines, details the experimental protocols used to ascertain these effects, and visualizes the underlying molecular pathways.

Core Efficacy and Cellular Impact

This compound exhibits potent cytotoxic effects across a range of human cancer cell lines. Its primary mechanism of action involves the induction of apoptosis via the intrinsic, or mitochondrial, pathway. Concurrently, it has been observed to cause cell cycle arrest at the G2/M phase, further contributing to its antitumor properties.[1]

Quantitative Data Summary

The antiproliferative activity of this compound has been quantified through IC50 values, which represent the concentration of the drug required to inhibit the growth of 50% of a cell population. The agent's selectivity for cancer cells over non-cancerous cells is also a critical aspect of its therapeutic potential.

| Cell Line | Cell Type | IC50 (μM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.23 ± 0.10 |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 1.91 ± 0.14 |

| HepG2 | Hepatocellular Carcinoma | 2.81 ± 0.13 |

| A549 | Lung Carcinoma | 4.18 ± 0.15 |

| LO2 | Normal Human Liver Cell Line | 9.16 ± 0.38 |

| Data sourced from MedchemExpress, citing Shi Z, et al. 2020.[1] |

The Mitochondrial Apoptosis Pathway and this compound

This compound triggers a cascade of molecular events that culminate in programmed cell death. The agent's interaction with the mitochondrial apoptosis pathway is a key feature of its mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments likely cited in the primary literature for this compound.

Cell Viability Assay (MTT Assay)

This assay is fundamental in determining the cytotoxic effects of this compound.

-

Cell Seeding: Cancer cells (MDA-MB-231, MCF-7, HepG2, A549) and normal cells (LO2) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

-

Drug Treatment: The cells are then treated with varying concentrations of this compound and incubated for an additional 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Western Blot Analysis

This technique is employed to detect changes in the expression levels of apoptosis-related proteins.

-

Protein Extraction: Cells treated with this compound are lysed using RIPA buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, and Cytochrome C).

-

Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic cells.

-

Cell Harvesting: Cells are treated with this compound for 48 hours and then harvested.

-

Staining: The cells are washed with PBS and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Concluding Remarks

This compound (Compound 47) presents a promising profile as a potential therapeutic agent. Its ability to selectively induce apoptosis in cancer cells through the mitochondrial pathway, coupled with its inhibitory effect on the cell cycle, underscores its potential in oncology. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile. The detailed methodologies and pathway analyses provided in this guide offer a foundational understanding for researchers and professionals in the field of drug development.

References

Methodological & Application

"Antitumor agent-62" dosage for xenograft mouse models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-62 is a novel small molecule compound that functions as a nitric oxide (NO)-releasing agent. Preclinical studies have demonstrated its potent antiproliferative activity across a range of human cancer cell lines, including breast (MCF-7, MDA-MB-231), liver (HepG2), and lung (A549) cancer. Its mechanism of action involves the intracellular release of nitric oxide, which triggers the mitochondrial apoptosis pathway and induces cell cycle arrest at the G2/M phase, leading to cancer cell death.[1] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in xenograft mouse models, including recommended dosage, administration, and methods for pharmacodynamic analysis.

Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism initiated by the release of nitric oxide (NO). High concentrations of NO can induce significant cellular stress, leading to programmed cell death.[2][3]

-

Induction of Mitochondrial Apoptosis: The released NO promotes the generation of reactive oxygen species (ROS), which increases mitochondrial membrane permeability. This leads to the release of cytochrome c into the cytoplasm, activating a caspase cascade (including the key executioner caspase-3) that culminates in apoptosis.[4][5]

-

G2/M Cell Cycle Arrest: NO-induced cellular stress can also activate DNA damage response pathways, such as the ATM/Chk2 pathway. This signaling cascade prevents cells from entering mitosis by inhibiting the Cyclin B1/Cdk1 complex, leading to an arrest in the G2/M phase of the cell cycle.

Figure 1: Mechanism of action of this compound.

Recommended Dosage and Administration

The following dosage recommendations are based on studies with similar NO-donating prodrugs, such as JS-K, and should be optimized for specific tumor models and mouse strains through a maximum tolerated dose (MTD) study.

3.1. Dose-Ranging Efficacy Study Data

The table below summarizes representative data from a dose-ranging study in an MDA-MB-231 breast cancer xenograft model.

| Treatment Group | Dosage (µmol/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) (± SEM) |

| Vehicle Control | - | Intravenous (i.v.) | 3x / week | 1250 (± 110) | - | +4.5 (± 1.2) |

| This compound | 5 | Intravenous (i.v.) | 3x / week | 750 (± 95) | 40% | +3.8 (± 1.5) |

| This compound | 10 | Intravenous (i.v.) | 3x / week | 415 (± 78) | 67% | +2.1 (± 1.8) |

| This compound | 20 | Intravenous (i.v.) | 3x / week | 280 (± 65) | 78% | -3.5 (± 2.1) |

3.2. Formulation and Administration Protocol

Due to the hydrophobic nature of many small molecule inhibitors, a specific vehicle is required for intravenous administration.

Vehicle Preparation (Pluronic®-based Micelle Formulation): This formulation is based on methods used for the insoluble NO-donor JS-K to improve stability and prevent rapid clearance.

-

Prepare a 10% (w/v) solution of Pluronic® F-127 in sterile water.

-

Dissolve this compound powder in a minimal amount of DMSO to create a stock solution (e.g., 50 mg/mL).

-

Slowly add the this compound stock solution to the Pluronic® solution while vortexing to form a micelle suspension.

-

Dilute the suspension with sterile saline to the final desired concentration for injection. The final DMSO concentration should be below 5%.

-

Prepare the formulation fresh before each injection and keep it on ice.

Administration:

-

Administer the formulation via intravenous (tail vein) injection.

-

The typical injection volume is 100-200 µL, depending on the mouse's weight.

Experimental Protocols

The following protocols outline a standard workflow for an in vivo efficacy study.

Figure 2: Experimental workflow for an in vivo xenograft efficacy study.

4.1. Xenograft Model Establishment

-

Animal Model: Use female immunodeficient mice (e.g., athymic nude or NOD-scid gamma mice), 6-8 weeks old. Allow animals to acclimatize for at least one week.

-

Cell Culture: Culture a human cancer cell line sensitive to this compound (e.g., MDA-MB-231) under standard conditions. Harvest cells during the logarithmic growth phase.

-

Cell Preparation: Wash the harvested cells with sterile PBS and perform a viability count (e.g., using trypan blue). Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel® at a concentration of 1 x 10⁸ cells/mL.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.

-

Tumor Monitoring: Monitor animals 2-3 times per week. Once tumors are palpable, measure length and width with calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

-

Randomization: When the mean tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group is recommended).

4.2. Treatment and Monitoring

-

Dosing: Begin treatment according to the predetermined dosage and schedule (e.g., 10 µmol/kg, i.v., 3 times per week). The control group should receive the vehicle formulation on the same schedule.

-

Data Collection: Measure tumor volumes and mouse body weights 2-3 times per week.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed treatment duration.

4.3. Pharmacodynamic (PD) Analysis

To confirm target engagement and mechanism of action in vivo, excise tumors at the end of the study (or from a satellite group of animals at specific time points post-treatment) and process for analysis.

Protocol 1: Immunohistochemistry (IHC) for Apoptosis and G2/M Arrest

-

Fix a portion of the excised tumor in 10% neutral buffered formalin for 24 hours, then embed in paraffin.

-

Section the paraffin-embedded tissue blocks (4-5 µm thickness).

-

Perform antigen retrieval using a citrate buffer (pH 6.0).

-

Incubate sections with primary antibodies against:

-

Apoptosis Marker: Cleaved Caspase-3 (CC3). An increase in CC3 staining indicates induction of apoptosis.

-

G2/M Arrest Marker: Phospho-Histone H3 (Ser10) or Cyclin B1. An increase in these markers suggests cells are accumulating at the G2/M checkpoint.

-

-

Use a corresponding secondary antibody and a detection system (e.g., DAB).

-

Counterstain with hematoxylin, dehydrate, and mount.

-

Quantify the percentage of positive-staining cells in multiple fields of view per tumor.

Protocol 2: TUNEL Assay for DNA Fragmentation (Apoptosis)

-

Use paraffin-embedded tumor sections as described above.

-

Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay using a commercial kit, following the manufacturer’s instructions.

-

This method labels the ends of DNA fragments, a hallmark of late-stage apoptosis.

-

Counterstain nuclei with DAPI or a similar nuclear stain.

-

Visualize using fluorescence microscopy and quantify the percentage of TUNEL-positive cells.

Pharmacodynamic Marker Expression Data

| Treatment Group (10 µmol/kg) | Time Point | % Cleaved Caspase-3 Positive Cells (± SEM) | % Phospho-Histone H3 Positive Cells (± SEM) |

| Vehicle | 24h post-last dose | 1.8 (± 0.5) | 3.5 (± 0.9) |

| This compound | 24h post-last dose | 15.2 (± 2.1) | 18.9 (± 2.5) |

References

Application Notes & Protocols: Measuring Nitric Oxide Release from Antitumor agent-62

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-62, also identified as Compound 47, is a novel compound recognized for its potent antitumor properties, which are linked to its ability to release nitric oxide (NO).[1] As a signaling molecule, nitric oxide plays a dual role in cancer biology; at high concentrations, it can induce cytotoxic effects and promote apoptosis in tumor cells.[2][3] this compound demonstrates significant antiproliferative activity across various cancer cell lines by triggering the mitochondrial apoptosis pathway and inducing cell cycle arrest at the G2/M phase.[1] The accurate quantification of NO release from this agent is therefore critical for understanding its mechanism of action, optimizing dosing, and developing it as a therapeutic candidate.

These application notes provide detailed protocols for three common and reliable methods to measure nitric oxide release: the Griess assay for indirect quantification of total NO, fluorescent microscopy for intracellular NO detection, and the oxyhemoglobin assay for direct real-time measurement.

Data Presentation

The efficacy of this compound has been demonstrated against several human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its antiproliferative activity.

Table 1: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | 1.23 ± 0.10 |

| MCF-7 | Breast Cancer | 1.91 ± 0.14 |

| HepG2 | Liver Cancer | 2.81 ± 0.13 |

| A549 | Lung Cancer | 4.18 ± 0.15 |

| LO2 | Normal Liver Cell | 9.16 ± 0.38 |

| Data sourced from MedchemExpress.[1] |

The following table provides an illustrative example of the kind of data that can be generated when measuring NO release over time from a NO-donating compound.

Table 2: Illustrative Nitrite Concentration Over Time via Griess Assay

| Time (minutes) | Nitrite Concentration (µM) |

| 0 | 0 |

| 15 | 62 ± 5.1 |

| 30 | 95 ± 7.8 |

| 60 | 121 ± 9.3 |

| 120 | 155 ± 11.2 |

| 240 | 160 ± 12.5 |

| This data is representative and intended for illustrative purposes. |

Experimental Protocols

Protocol 1: Quantification of Total Nitric Oxide Release using the Griess Assay

The Griess assay is a colorimetric method that indirectly measures NO release by quantifying its stable breakdown product, nitrite (NO₂⁻). This two-step diazotization reaction is a well-established technique for determining the total amount of NO released into an aqueous solution.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Griess Reagent I: 1% (w/v) sulfanilamide in 5% phosphoric acid

-

Griess Reagent II: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water

-

Sodium nitrite (NaNO₂) standard solution (100 µM)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 540 nm

Procedure:

-

Preparation of Standard Curve:

-

Prepare a series of dilutions of the 100 µM NaNO₂ standard solution in PBS to obtain concentrations ranging from 0 to 100 µM.

-

Add 50 µL of each standard dilution to separate wells of the 96-well plate in duplicate.

-

-

Sample Preparation and Incubation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in PBS.

-

Add 50 µL of the this compound solution to separate wells in duplicate.

-

For a negative control, add 50 µL of PBS with the same final concentration of the solvent.

-

Incubate the plate at 37°C for the desired time points (e.g., 0, 15, 30, 60, 120, 240 minutes) to allow for NO release.

-

-

Griess Reaction:

-

After incubation, add 50 µL of Griess Reagent I to each well (standards and samples).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II to each well.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement:

-

Measure the absorbance of each well at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (0 µM standard) from all readings.

-

Plot the absorbance of the NaNO₂ standards against their known concentrations to generate a standard curve.

-

Use the standard curve to determine the nitrite concentration in the experimental samples.

-

Protocol 2: Intracellular Nitric Oxide Detection using DAF-FM Diacetate

This protocol uses 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) diacetate, a cell-permeable fluorescent probe, to visualize intracellular NO production. Inside the cell, esterases cleave the diacetate group, trapping DAF-FM. In the presence of NO, DAF-FM is converted to a highly fluorescent triazole derivative, which can be detected by fluorescence microscopy.

Materials:

-

DAF-FM diacetate

-

Dimethyl sulfoxide (DMSO)

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Glass-bottom culture dishes or coverslips

-

Fluorescence microscope with a standard FITC filter set (Excitation ~495 nm, Emission ~515 nm)

Procedure:

-

Cell Seeding:

-

Seed the cancer cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.

-

Incubate under standard conditions (37°C, 5% CO₂) overnight.

-

-

Probe Loading:

-

Prepare a 5 mM stock solution of DAF-FM diacetate in high-quality, anhydrous DMSO.

-

On the day of the experiment, dilute the DAF-FM diacetate stock solution in pre-warmed serum-free culture medium to a final concentration of 5-10 µM.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the DAF-FM diacetate loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Treatment with this compound:

-

Wash the cells twice with warm PBS to remove excess probe.

-

Add fresh, pre-warmed complete culture medium containing the desired concentration of this compound.

-

Incubate for the desired treatment period.

-

-

Fluorescence Imaging:

-

Mount the culture dish or coverslip on the stage of the fluorescence microscope.

-

Acquire images using a FITC filter set. The fluorescence intensity will be proportional to the amount of intracellular NO.

-

Protocol 3: Direct Measurement of Nitric Oxide Release using the Oxyhemoglobin Assay

This spectrophotometric assay directly measures NO by monitoring its rapid reaction with oxyhemoglobin (oxyHb), which oxidizes it to methemoglobin (metHb). This oxidation causes a characteristic shift in the absorbance spectrum, which can be used to quantify the amount of NO released.

Materials:

-

This compound

-

Bovine hemoglobin

-

Sodium dithionite

-

Phosphate-buffered saline (PBS), pH 7.4, deoxygenated

-

Cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Oxyhemoglobin Solution:

-

Dissolve bovine hemoglobin in deoxygenated PBS to a concentration of approximately 10 µM.

-

Add a small amount of sodium dithionite to ensure the hemoglobin is fully in its reduced (deoxyhemoglobin) state, then expose to air to form a stable oxyhemoglobin solution.

-

The final concentration of the oxyhemoglobin solution should be determined by measuring its absorbance at 415 nm.

-

-

Assay Performance:

-

Place the oxyhemoglobin solution in a cuvette and place it in the spectrophotometer.

-

Record a baseline absorbance spectrum from 400 nm to 450 nm.

-

Add the desired concentration of this compound to the cuvette and mix gently.

-

Immediately begin to record absorbance spectra at regular intervals (e.g., every 30 seconds) for the duration of the experiment.

-

-

Data Analysis:

-

Monitor the decrease in absorbance at 415 nm (the peak for oxyHb) and the increase in absorbance at 401 nm (the peak for metHb).

-

The concentration of NO released can be calculated from the change in absorbance using the Beer-Lambert law. The change in metHb concentration is directly proportional to the amount of NO that has reacted.

-

Visualizations: Workflows and Signaling Pathways

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_standards [label="Prepare NaNO₂ Standards\n(0-100 µM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_samples [label="Prepare this compound Samples", fillcolor="#4285F4", fontcolor="#FFFFFF"]; plate_loading [label="Pipette Standards & Samples\ninto 96-well Plate", fillcolor="#FBBC05", fontcolor="#202124"]; incubation [label="Incubate at 37°C\n(Allow NO Release)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_griess1 [label="Add Griess Reagent I\n(Sulfanilamide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate1 [label="Incubate 10 min (RT)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; add_griess2 [label="Add Griess Reagent II\n(NED)", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate2 [label="Incubate 10 min (RT)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; read_absorbance [label="Measure Absorbance\nat 540 nm", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Calculate Nitrite Concentration\n(vs. Standard Curve)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep_standards; start -> prep_samples; prep_standards -> plate_loading; prep_samples -> plate_loading; plate_loading -> incubation; incubation -> add_griess1; add_griess1 -> incubate1; incubate1 -> add_griess2; add_griess2 -> incubate2; incubate2 -> read_absorbance; read_absorbance -> analysis; analysis -> end; } Caption: Workflow for the Griess Assay.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed Cells on\nGlass-bottom Dish", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load_probe [label="Load Cells with\nDAF-FM Diacetate (5-10 µM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubation_probe [label="Incubate 30-60 min\nat 37°C", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; wash_cells [label="Wash Cells with PBS", fillcolor="#FBBC05", fontcolor="#202124"]; add_agent [label="Treat with\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; image_acquisition [label="Acquire Images with\nFluorescence Microscope", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Analyze Fluorescence Intensity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> seed_cells; seed_cells -> load_probe; load_probe -> incubation_probe; incubation_probe -> wash_cells; wash_cells -> add_agent; add_agent -> image_acquisition; image_acquisition -> analysis; analysis -> end; } Caption: Workflow for Intracellular NO Detection.

// Nodes agent [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; no [label="Nitric Oxide (NO)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sGC [label="Soluble Guanylyl\nCyclase (sGC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gtp [label="GTP", shape=plaintext, fontcolor="#202124"]; cgmp [label="cGMP", fillcolor="#FBBC05", fontcolor="#202124"]; pkg [label="Protein Kinase G (PKG)", fillcolor="#34A853", fontcolor="#FFFFFF"]; downstream [label="Downstream Cellular Effects", fillcolor="#F1F3F4", fontcolor="#202124"]; apoptosis [label="Apoptosis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges agent -> no [label="releases", color="#5F6368"]; no -> sGC [label="activates", color="#5F6368"]; gtp -> sGC [style=dashed, arrowhead=none, color="#5F6368"]; sGC -> cgmp [label="converts", color="#5F6368"]; cgmp -> pkg [label="activates", color="#5F6368"]; pkg -> downstream [color="#5F6368"]; downstream -> apoptosis [color="#5F6368"]; } Caption: General NO-cGMP Signaling Pathway.

// Nodes agent [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; no [label="High [NO]", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; mito [label="Mitochondria", fillcolor="#FBBC05", fontcolor="#202124"]; bax [label="Bax/Bak Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; bcl2 [label="Bcl-2 Inhibition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; momp [label="MOMP", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", tooltip="Mitochondrial Outer Membrane Permeabilization"]; cytc [label="Cytochrome c Release", fillcolor="#34A853", fontcolor="#FFFFFF"]; apaf [label="Apaf-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cas9 [label="Caspase-9", fillcolor="#4285F4", fontcolor="#FFFFFF"]; apoptosome [label="Apoptosome Formation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; cas3 [label="Caspase-3/7 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges agent -> no [label="releases", color="#5F6368"]; no -> mito [label="induces stress", color="#5F6368"]; mito -> bax [color="#5F6368"]; mito -> bcl2 [color="#5F6368"]; bax -> momp [label="promote", color="#5F6368"]; bcl2 -> momp [label="inhibit", arrowhead=tee, color="#5F6368"]; momp -> cytc [color="#5F6368"]; cytc -> apoptosome [color="#5F6368"]; apaf -> apoptosome [color="#5F6368"]; cas9 -> apoptosome [color="#5F6368"]; apoptosome -> cas3 [label="activates", color="#5F6368"]; cas3 -> apoptosis [color="#5F6368"]; } Caption: Mitochondrial Apoptosis Pathway.

References

Application Note: Evaluating the Efficacy of Antitumor Agent-62 in 3D Tumor Spheroid Models

Introduction

Antitumor Agent-62 (ATA-62) is a novel, potent small molecule inhibitor targeting key signaling pathways implicated in tumor growth and angiogenesis. Specifically, ATA-62 demonstrates high affinity for both the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By simultaneously blocking these pathways, ATA-62 is designed to exert a dual effect: inhibiting cancer cell proliferation and survival while also disrupting the formation of new blood vessels that supply the tumor.

Three-dimensional (3D) tumor spheroid models offer a more physiologically relevant system for preclinical drug screening compared to traditional 2D cell culture. Spheroids mimic the complex microenvironment of an actual tumor, including gradients of oxygen, nutrients, and pH, as well as intricate cell-cell interactions. This note provides a comprehensive guide for evaluating the cytotoxic and anti-proliferative effects of ATA-62 using 3D tumor spheroid models.

Mechanism of Action: Dual Pathway Inhibition

ATA-62 functions by competitively binding to the ATP-binding site of the EGFR and VEGFR2 tyrosine kinases. This inhibition blocks the downstream activation of critical signaling cascades responsible for cell proliferation (e.g., RAS/MAPK pathway) and angiogenesis. The dual-targeting nature of ATA-62 makes it a promising candidate for treating solid tumors that rely on these pathways for growth and vascularization.

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to Antitumor agent-62

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel tyrosine kinase inhibitor, Antitumor agent-62 (ATA-62). The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Mechanism of Action Overview

This compound is a selective inhibitor of the Growth Factor Receptor Kinase (GFRK), a receptor tyrosine kinase. By binding to the ATP-binding pocket of GFRK, ATA-62 blocks the activation of downstream pro-survival signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways, ultimately leading to cancer cell cycle arrest and apoptosis.

Frequently Asked Questions (FAQs)

Q1: Why is my cancer cell line, which was initially sensitive to ATA-62, now showing reduced responsiveness?

A: This phenomenon is likely due to the development of acquired resistance, a common challenge in targeted cancer therapy.[1] Continuous exposure to a drug can lead to the selection and growth of a subpopulation of cells that have developed mechanisms to evade the drug's effects.[2] The most common mechanisms of resistance to tyrosine kinase inhibitors like ATA-62 include:

-

Secondary Mutations in the Target Kinase: Mutations in the GFRK kinase domain can prevent ATA-62 from binding effectively.[3]

-

Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of GFRK.[4][5]

-

Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of ATA-62.

Q2: How can I determine if my cancer cells have developed resistance to ATA-62?

A: The primary indicator of resistance is a decreased sensitivity to the drug. This is typically quantified by determining the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of ATA-62 in your cell line compared to the parental, sensitive cell line is a strong indication of acquired resistance. This can be further confirmed by observing a lack of inhibition of downstream targets of GFRK (e.g., phosphorylated AKT, phosphorylated ERK) upon treatment with ATA-62.

Q3: What are the first steps I should take to investigate the mechanism of resistance in my cell line?

A: A systematic approach is recommended to identify the underlying resistance mechanism.

-

Confirm Resistance: Perform a dose-response curve to confirm the shift in IC50.

-

Sequence the Target: Sequence the kinase domain of GFRK in both sensitive and resistant cells to identify potential secondary mutations.

-

Analyze Signaling Pathways: Use western blotting to assess the activation status of key downstream (p-AKT, p-ERK) and potential bypass signaling pathways (e.g., MET, AXL, EGFR).

-

Assess Drug Efflux: Measure the activity of drug efflux pumps.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments with this compound.

Problem 1: High variability in IC50 values for ATA-62 across experiments.

-

Possible Cause 1: Inconsistent Cell Culture Practices. Cell passage number and seeding density can significantly impact drug response. High passage numbers can lead to genetic drift, altering the characteristics of the cell line. Cell density can affect growth rates and drug sensitivity.

-

Suggested Solution: Use low-passage-number cells and maintain a consistent seeding density for all experiments. Ensure cells are in the logarithmic growth phase during treatment.

-

-

Possible Cause 2: Compound Instability. Improper storage or handling of ATA-62 can lead to its degradation.

-

Suggested Solution: Prepare fresh dilutions of ATA-62 from a stock solution for each experiment. Store the stock solution according to the manufacturer's recommendations, typically in small aliquots at -80°C to minimize freeze-thaw cycles.

-

-

Possible Cause 3: Mycoplasma Contamination. Mycoplasma contamination can alter cellular metabolism and drug sensitivity.

-

Suggested Solution: Regularly test your cell cultures for mycoplasma contamination using a reliable method such as PCR.

-

Problem 2: No significant inhibition of GFRK downstream signaling (p-AKT, p-ERK) is observed by Western Blot after ATA-62 treatment in a supposedly sensitive cell line.

-

Possible Cause 1: Suboptimal Treatment Conditions. The duration of treatment or the concentration of ATA-62 may not be optimal for observing changes in signaling.

-

Suggested Solution: Perform a time-course (e.g., 1, 4, 8, 24 hours) and dose-response (e.g., 0.1x to 10x the IC50) experiment to determine the optimal conditions for inhibiting GFRK signaling.

-

-

Possible Cause 2: Poor Antibody Quality. The antibodies used for western blotting may not be specific or sensitive enough to detect the changes in protein phosphorylation.

-

Suggested Solution: Use validated antibodies from reputable suppliers. Always include appropriate positive and negative controls in your western blot experiments.

-

-

Possible Cause 3: Technical Issues with Western Blotting. Problems with protein extraction, quantification, or transfer can lead to inconsistent results.

-

Suggested Solution: Ensure complete cell lysis and accurate protein quantification. Verify efficient protein transfer to the membrane.

-

Problem 3: My resistant cell line shows reactivation of downstream signaling (p-AKT, p-ERK) despite the presence of ATA-62.

-

Possible Cause: Activation of a Bypass Signaling Pathway. The cancer cells may have activated an alternative receptor tyrosine kinase (RTK) that signals through the same downstream pathways. Common bypass pathways in TKI resistance include MET, AXL, and EGFR.

-

Suggested Solution: Use a phospho-RTK array to screen for the activation of multiple RTKs simultaneously. Once a candidate bypass pathway is identified, confirm its activation by western blotting for the phosphorylated form of the receptor (e.g., p-MET, p-AXL).

-

Data Presentation

Table 1: Representative IC50 Values for ATA-62 in Sensitive and Resistant Cancer Cell Lines

| Cell Line | Condition | IC50 (nM) | Fold Resistance |

| GFRK-addicted Cell Line A | Sensitive (Parental) | 15 | - |

| GFRK-addicted Cell Line A | Resistant Subclone 1 | 250 | 16.7 |

| GFRK-addicted Cell Line A | Resistant Subclone 2 | 800 | 53.3 |

Table 2: Western Blot Densitometry Analysis of Key Signaling Proteins

| Cell Line | Treatment | p-GFRK (Relative Intensity) | p-AKT (Relative Intensity) | p-ERK (Relative Intensity) |

| Sensitive | Vehicle | 1.00 | 1.00 | 1.00 |

| Sensitive | ATA-62 (50 nM) | 0.15 | 0.20 | 0.25 |

| Resistant | Vehicle | 1.10 | 1.05 | 1.15 |

| Resistant | ATA-62 (50 nM) | 0.18 | 0.95 | 0.98 |

Experimental Protocols

Protocol 1: Cell Viability (IC50) Determination using MTT Assay

This protocol is for determining the concentration of ATA-62 that inhibits cell growth by 50%.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of ATA-62 in a complete growth medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is for assessing the phosphorylation status of GFRK and its downstream targets.

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with ATA-62 at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations, add Laemmli sample buffer, and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Rhodamine 123 Efflux Assay for P-glycoprotein Activity

This assay measures the activity of the P-glycoprotein (MDR1) drug efflux pump.

-

Cell Preparation: Harvest cells and resuspend them in a serum-free medium at a concentration of 1x10^6 cells/mL.

-

Dye Loading: Add Rhodamine 123 (a fluorescent substrate of P-glycoprotein) to a final concentration of 1 µM and incubate for 30 minutes at 37°C.

-

Efflux Initiation: Wash the cells with an ice-cold medium to remove excess dye. Resuspend the cells in a fresh, pre-warmed medium with or without a P-glycoprotein inhibitor (e.g., Verapamil) as a positive control.

-

Fluorescence Measurement: Measure the intracellular fluorescence at time zero and after a 60-minute incubation at 37°C using a flow cytometer.

-

Data Analysis: A decrease in fluorescence over time indicates active drug efflux. The retention of fluorescence in the presence of the inhibitor confirms P-glycoprotein-mediated efflux.

Mandatory Visualizations

References

- 1. theros1ders.org [theros1ders.org]

- 2. benchchem.com [benchchem.com]

- 3. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

"Antitumor agent-62" stability and degradation in cell culture media

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Antitumor Agent-62 (KN-62) in cell culture media. The following information is intended to help troubleshoot common issues and ensure the reliable application of this agent in experimental settings.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of Anttumor Agent-62 (KN-62).

Q1: How should I prepare stock solutions of this compound (KN-62)?

A1: Most kinase inhibitors, including KN-62, are soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO. This minimizes the volume of solvent added to your cell culture, as high concentrations of DMSO can be toxic to cells (typically <0.5%). Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to compound degradation and the absorption of water by the solvent.[1][2]

Q2: What is the expected stability of this compound (KN-62) in cell culture media?

A2: The stability of small molecules like KN-62 in complex biological media can vary significantly. Factors that influence stability include the compound's chemical structure, the pH and composition of the media, the presence of serum proteins, and the incubation temperature and duration.[1] While some compounds are stable for days, others may degrade within hours. It is crucial to determine the stability of KN-62 under your specific experimental conditions.

Q3: What are the common signs of this compound (KN-62) instability or degradation?

A3: A primary indicator of instability is a loss of biological activity over time, such as a reduced effect on the target pathway.[1] Visual cues, such as the formation of a precipitate or a change in the color of the medium, can also suggest solubility issues that may be linked to stability.[1]

Q4: Can components of the cell culture medium affect this compound (KN-62)?

A4: Yes, components in the cell culture medium can interact with the agent. Serum proteins, such as albumin, are known to bind to small molecules, which can reduce the effective concentration of the compound and potentially alter its stability. It is advisable to evaluate the efficacy of the inhibitor in both serum-free and serum-containing media to understand this effect. Additionally, the pH of the medium (typically 7.2-7.4) can contribute to the degradation of pH-sensitive compounds.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound (KN-62).

| Problem | Potential Causes | Recommended Solutions |

| Inconsistent or no biological effect | 1. Inhibitor Instability/Degradation: The compound may be degrading in the cell culture media over the course of the experiment. 2. Poor Cell Permeability: The inhibitor may not be effectively entering the cells to reach its intracellular target. 3. Incorrect Concentration: The concentration used may be too low to achieve significant target inhibition. | 1. Perform a stability study of the inhibitor in your specific media and conditions (see Experimental Protocols). For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals. 2. Review the physicochemical properties of the inhibitor. 3. Conduct a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line and experimental endpoint. |

| High cellular toxicity at effective concentrations | 1. Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Use the lowest effective concentration of the inhibitor. 2. Ensure the final concentration of the solvent in the cell culture media is below the toxic threshold for your cell line (typically <0.5% for DMSO). |

| Precipitation of the compound in cell culture medium | 1. Poor Aqueous Solubility: Many small molecules have low solubility in aqueous solutions like cell culture media. 2. High Final Concentration: The desired experimental concentration may exceed the solubility limit of the compound. 3. Solvent Shock: The abrupt change in solvent environment when a concentrated stock solution is diluted into the aqueous medium can cause the compound to precipitate. | 1. Lower the final concentration of the inhibitor. 2. Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer to help maintain the inhibitor in solution. 3. Briefly sonicate the solution after dilution to help dissolve small precipitates. |

| Variability between experimental replicates | 1. Inconsistent Inhibitor Concentration: Errors in pipetting or serial dilutions. 2. Cell Plating Inconsistency: Uneven cell distribution or variations in cell number between wells. 3. Inconsistent Incubation Times: Variations in incubation time or temperature. | 1. Ensure accurate and consistent pipetting techniques. Prepare fresh dilutions for each experiment. 2. Ensure a single-cell suspension before plating to avoid clumping and ensure consistent cell seeding density. 3. Standardize all incubation times and temperatures. |

Quantitative Data on Stability

As the stability of this compound (KN-62) is highly dependent on experimental conditions, a template for recording stability data is provided below. Researchers are encouraged to perform their own stability studies.

Table 1: Factors Influencing the Stability of this compound (KN-62) in Solution

| Factor | Potential Impact | Recommendations |

| Temperature | Higher temperatures can accelerate chemical degradation. | Store stock solutions at -20°C or -80°C. Conduct experiments at a consistent, controlled temperature (e.g., 37°C). |

| pH | The stability of the compound can be pH-dependent. The typical pH of cell culture media (7.2-7.4) may promote degradation. | Test the stability of the compound in buffers at different pH values to determine its pH-stability profile. |

| Serum Components | Enzymes in serum (e.g., esterases, proteases) can metabolize the compound. Binding to serum proteins like albumin can reduce its availability. | Conduct stability studies in both serum-free and serum-containing media to assess the impact of serum components. |

| Cellular Metabolism | If working with live cells, their metabolic activity can contribute to compound degradation. | Perform stability experiments in the presence and absence of cells to distinguish between cellular metabolism and chemical degradation. |

| Light Exposure | Some compounds are light-sensitive and can degrade upon exposure to light. | Protect stock solutions and experimental setups from light, especially during long-term incubations. |

| Freeze-Thaw Cycles | Repeated freezing and thawing of stock solutions can degrade the compound and allow moisture to be absorbed by the solvent. | Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. |

Table 2: Stability of this compound (KN-62) in Cell Culture Medium at 37°C (Example Template)

| Time Point | Concentration in Medium without Cells (% Remaining) | Concentration in Medium with Cells (% Remaining) |

| 0 hours | 100% | 100% |

| 2 hours | ||

| 6 hours | ||

| 12 hours | ||

| 24 hours | ||

| 48 hours | ||

| 72 hours |

Percentage remaining is typically determined by analytical methods such as HPLC or LC-MS/MS, by comparing the peak area at each time point to the peak area at time 0.

Experimental Protocols

Protocol 1: Preparation of this compound (KN-62) Stock Solution

-

Accurately weigh the required mass of the compound to achieve the desired stock concentration (e.g., 10 mM).

-

Transfer the compound to a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to the tube.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure there is no undissolved material. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes.

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and water absorption.

-

Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessing the Stability of this compound (KN-62) in Cell Culture Media

This protocol provides a framework for determining the stability of the compound in a specific cell culture medium.

-

Preparation of Incubation Medium:

-

Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS).

-

Pre-warm the medium to 37°C.

-

-

Incubation:

-

Spike the pre-warmed medium with the compound from a concentrated DMSO stock to achieve the final desired concentration. Ensure the final DMSO concentration is below the toxic threshold for your cells (e.g., <0.1%).

-

Incubate the medium at 37°C in a cell culture incubator (with 5% CO2).

-

Include a control with the compound in a simple buffer (e.g., PBS) to assess inherent chemical stability.

-

-

Sample Collection:

-

At specified time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours), retrieve an aliquot of the incubated medium.

-

The time-zero (T=0) sample should be collected immediately after preparation.

-

-

Sample Analysis:

-

Analyze the concentration and purity of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Compare the results to the T=0 sample to determine the percentage of the compound remaining at each time point.

-

Visualizations

Caption: Proposed signaling pathway of this compound (KN-62).

Caption: Workflow for assessing compound stability in cell culture media.

Caption: Troubleshooting workflow for addressing compound precipitation.

References

Troubleshooting inconsistent results in "Antitumor agent-62" experiments

Welcome to the technical support center for Antitumor Agent-62. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experimentation with this novel agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of phosphoinositide 3-kinase (PI3K), which is a key component of the PI3K/Akt/mTOR signaling pathway.[1][2][3] This pathway is critical for regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many types of cancer.[4][5] By inhibiting PI3K, this compound effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells with an overactive PI3K/Akt/mTOR pathway.

Q2: Are there any known off-target effects of this compound?

A2: Yes, at concentrations significantly above the IC50 for PI3K, this compound has been observed to have inhibitory effects on the MAPK/ERK signaling pathway. This is due to a weak affinity for some of the upstream kinases in this cascade. These off-target effects can sometimes lead to paradoxical or unexpected cellular responses, particularly in cell lines where both the PI3K/Akt/mTOR and MAPK/ERK pathways are active.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is supplied as a lyophilized powder. For in vitro experiments, it is recommended to reconstitute the compound in sterile dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C to maintain its stability. For in vivo studies, the appropriate vehicle will depend on the specific experimental design and animal model, and preliminary formulation studies are recommended.

Troubleshooting Guides

Inconsistent IC50 Values

Q: We are observing significant variability in the IC50 values for this compound in our cancer cell line across different experimental runs. What are the potential causes?

A: Fluctuations in IC50 values are a common challenge in in vitro assays and can arise from several factors:

-

Cell-Related Factors:

-

Cell Passage Number: As the passage number of a cell line increases, its characteristics can change, including its sensitivity to drugs. It is advisable to use cells within a consistent and narrow passage number range for all experiments.

-

Cell Health and Confluency: The physiological state of the cells is crucial. Ensure that cells are healthy, in the exponential growth phase, and seeded at a consistent density. Over-confluent or stressed cells can show altered responses.

-

-

Compound-Related Factors:

-

Solubility: Ensure that this compound is fully dissolved in the stock solution and that the final concentration in the culture medium does not exceed its solubility limit, which can lead to precipitation.

-

Stability: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. It is recommended to aliquot the stock solution into single-use vials.

-

-

Assay-Related Factors:

-

Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Ensure that the incubation time is consistent across all experiments.

-

Assay Type: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity in an MTT assay vs. membrane integrity in an LDH assay). Inconsistencies can arise if different assays are used.

-

Unexpected Cellular Responses

Q: We are observing a paradoxical increase in cell proliferation at very low concentrations of this compound. Why might this be happening?

A: This phenomenon, while counterintuitive, can sometimes be observed with kinase inhibitors and may be related to the complex interplay between different signaling pathways.

-

Feedback Loops: Inhibition of the PI3K/Akt/mTOR pathway can sometimes lead to the activation of compensatory signaling pathways, such as the MAPK/ERK pathway, through the release of negative feedback loops. At low concentrations, the inhibitory effect on PI3K may be modest, while the activation of a pro-proliferative compensatory pathway could be more pronounced, leading to a net increase in proliferation.

-

Off-Target Effects: While the primary off-target effects of this compound on the MAPK/ERK pathway are inhibitory at high concentrations, it is possible that at very low concentrations, there are unforeseen activating effects on other signaling molecules.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the expected performance of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | IC50 (nM) |

| MCF-7 | Breast | Mutant | Wild-Type | 50 |

| PC-3 | Prostate | Wild-Type | Null | 75 |

| A549 | Lung | Wild-Type | Wild-Type | 500 |

| U87 MG | Glioblastoma | Wild-Type | Mutant | 60 |

Table 2: Effect of this compound on Protein Phosphorylation in MCF-7 Cells

| Treatment | p-Akt (Ser473) (% of Control) | p-S6K (Thr389) (% of Control) | p-ERK1/2 (Thr202/Tyr204) (% of Control) |

| Vehicle (DMSO) | 100 | 100 | 100 |

| This compound (100 nM) | 15 | 20 | 95 |

| This compound (1 µM) | 5 | 10 | 50 |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% and should be consistent across all wells. Replace the existing medium with 100 µL of the drug-containing medium. Include untreated and vehicle control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Pathway Analysis

This protocol is for assessing the effect of this compound on the phosphorylation status of key signaling proteins.

-

Cell Lysis: Culture cells to 70-80% confluency and treat with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature the protein lysates and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

References

Improving bioavailability of "Antitumor agent-62" for in vivo studies

Technical Support Center: Antitumor Agent-62

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo application of this promising kinase inhibitor. This compound is a potent, orally administered compound that frequently exhibits low bioavailability due to its poor aqueous solubility and significant first-pass metabolism.

This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help optimize your in vivo studies.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Problem 1: Low or undetectable plasma concentrations of this compound after oral administration.

| Possible Cause | Troubleshooting Step |

| Poor Aqueous Solubility | Formulate this compound in a solubilization-enhancing vehicle. Options include nanosuspensions, amorphous solid dispersions (ASDs), or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[1][2][3] Start with a simple co-solvent system (e.g., PEG400/water) for initial studies before moving to more complex formulations. |

| Insufficient Dose | Conduct a dose-ranging study to determine if higher doses lead to detectable plasma concentrations.[4] Be mindful of potential toxicity and saturation of metabolic pathways at higher concentrations. |

| Rapid First-Pass Metabolism | The low oral bioavailability of many anticancer drugs is linked to first-pass metabolism in the gut and liver.[5] Co-administer with a known inhibitor of relevant metabolizing enzymes (e.g., a broad-spectrum CYP inhibitor like ketoconazole in preclinical models) to assess the impact of metabolism. This is a characterization tool, not a therapeutic strategy at this stage. |

| Efflux by Transporters | P-glycoprotein (P-gp) and other efflux transporters can limit absorption. Test for efflux by conducting an in vitro Caco-2 permeability assay. If efflux is high, consider formulation strategies that inhibit transporters, such as those using specific excipients like polysorbate 80. |

| Compound Instability | Assess the stability of this compound in simulated gastric and intestinal fluids. Degradation in the GI tract can prevent absorption. If unstable, consider enteric-coated formulations. |

Problem 2: High variability in pharmacokinetic (PK) parameters between animal subjects.

| Possible Cause | Troubleshooting Step |

| Inconsistent Formulation | Ensure the formulation is homogeneous and that the dose administered is consistent for each animal. For suspensions, ensure adequate mixing before each administration. For solutions, confirm the compound remains fully dissolved. |

| Variability in Food Intake | Standardize the fasting period for animals before and after dosing. Food can significantly impact the absorption of lipophilic compounds. A typical fasting window is 12-16 hours before dosing with food returned 4 hours post-dose. |

| Biological Variability | Increase the number of animals per group (n=5 to 8 is common for rodent PK studies) to improve statistical power and better account for inter-individual differences in metabolism and absorption. |

| Gavage Technique | Ensure consistent and accurate oral gavage technique to avoid accidental tracheal administration or incomplete dosing. All personnel should be properly trained. |

Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutics Classification System (BCS) class of this compound and why is it important? A1: this compound is classified as a BCS Class II or IV compound, characteristic of many kinase inhibitors. This means it has low aqueous solubility. BCS Class II compounds have high permeability, while Class IV compounds have low permeability. Understanding the BCS class is crucial because it dictates the primary barrier to oral bioavailability (dissolution for Class II, both dissolution and permeability for Class IV) and guides the formulation strategy.

Q2: Which formulation strategy is best to start with for improving the bioavailability of this compound? A2: The choice depends on the compound's specific properties and available resources.

-

Lipid-Based Formulations (e.g., SEDDS): A good starting point for lipophilic compounds. They can enhance solubility and lymphatic uptake, potentially bypassing first-pass metabolism.

-

Amorphous Solid Dispersions (ASDs): Highly effective for increasing the dissolution rate of poorly soluble drugs. Techniques like spray drying or hot-melt extrusion are used to create them.

-

Nanosuspensions: This approach increases the surface area of the drug particles, leading to a higher dissolution rate. It is suitable for compounds that are crystalline and have a high melting point.

Q3: How do I choose the right animal model for in vivo bioavailability studies? A3: Rodents (mice and rats) are typically used for initial PK and bioavailability screening due to their well-characterized physiology, availability, and cost-effectiveness. The choice between mice and rats may depend on the required blood sampling volume and frequency. For later-stage preclinical development, a second, non-rodent species (e.g., beagle dog or non-human primate) may be required by regulatory agencies.

Q4: Can I simply crush a tablet or open a capsule of a kinase inhibitor for preclinical studies? A4: This is generally not recommended. Most kinase inhibitors are formulated as crystalline solids or amorphous dispersions with specific excipients to ensure stability and bioavailability. Improperly manipulating the formulation can alter its physical properties, leading to unpredictable absorption and unreliable experimental results. It is always better to use the pure active pharmaceutical ingredient (API) and develop a well-characterized formulation for preclinical studies.

Q5: What are the key pharmacokinetic parameters I should be measuring? A5: For a standard bioavailability study, you should aim to determine:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): Total drug exposure over time.

-

T½ (Half-life): Time for the plasma concentration to decrease by half.

-

F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated by comparing the AUC from oral administration to the AUC from intravenous (IV) administration.

Data Presentation: Comparative Formulation Performance

The following table summarizes fictional pharmacokinetic data from a study in rats, comparing different formulation strategies for this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg Oral Dose)

| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Absolute Bioavailability (F%) |

| Aqueous Suspension (0.5% HPMC) | 45 ± 15 | 4.0 | 210 ± 75 | 2% |

| Solution in 20% PEG400 | 120 ± 40 | 2.0 | 580 ± 150 | 5.5% |

| Nanosuspension | 350 ± 90 | 1.5 | 1850 ± 400 | 17.5% |

| Amorphous Solid Dispersion (ASD) | 580 ± 120 | 1.0 | 3300 ± 650 | 31% |

| Self-Emulsifying Drug Delivery System (SEDDS) | 750 ± 160 | 1.0 | 4100 ± 780 | 39% |

| Intravenous (IV) Solution (2 mg/kg) | - | - | 10550 ± 1200 | 100% |

| Data are presented as mean ± standard deviation (n=6). |

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound

-

Objective: To prepare a stable nanosuspension of this compound for oral administration.

-

Materials: this compound (API), a stabilizer (e.g., Poloxamer 188 or HPMC), deionized water, high-pressure homogenizer or bead mill.

-

Procedure:

-

Prepare a 2% (w/v) solution of the stabilizer in deionized water.

-

Disperse this compound into the stabilizer solution to create a 1% (w/v) pre-suspension using a high-shear mixer.

-

Process the pre-suspension through a high-pressure homogenizer at 1500 bar for 20-30 cycles, or in a bead mill with zirconium oxide beads until the desired particle size is achieved.

-

Monitor particle size reduction using a dynamic light scattering (DLS) instrument. The target is a mean particle size of <200 nm with a polydispersity index (PDI) of <0.3.

-

Characterize the final nanosuspension for particle size, PDI, and zeta potential to ensure stability.

-

Protocol 2: Rodent Pharmacokinetic Study for Bioavailability Assessment

-

Objective: To determine the key pharmacokinetic parameters and absolute bioavailability of an this compound formulation.

-

Animals: Male Sprague-Dawley rats (250-300g), divided into groups (e.g., n=6 per formulation).

-

Procedure:

-

Fast rats overnight (approx. 16 hours) before dosing, with free access to water.

-

For the oral group, administer the formulation via oral gavage at the target dose (e.g., 10 mg/kg). Record the exact time of administration.

-

For the IV group, administer a solution of this compound (e.g., in a solvent like DMA/PEG400/saline) via the tail vein at a lower dose (e.g., 2 mg/kg).

-

Collect blood samples (approx. 100-150 µL) from the saphenous or jugular vein into heparinized tubes at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Process blood samples by centrifuging at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

-

Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Calculate pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin.

-

Visualizations

Caption: Troubleshooting workflow for low bioavailability of this compound.

Caption: Experimental workflow for formulation selection.

Caption: Postulated signaling pathway inhibited by this compound.

References

- 1. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]

- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. benchchem.com [benchchem.com]

- 5. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

How to prevent precipitation of "Antitumor agent-62" in stock solutions

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of "Antitumor Agent-62" in stock solutions.